2-Amino-4-(benzyloxy)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-(benzyloxy)phenol involves various chemical reactions and methodologies. For instance, the synthesis of phenolic amino acids containing the 1,2,4-oxadiazole ring was achieved by condensation of p-benzyloxy-benzamide oxime and N-benzyloxycarbonyl asparagine, leading to derivatives that, after deprotection, yield the target compounds . Similarly, the synthesis of 2-keto(hetero)aryl benzox(thio)azoles was developed through a base-promoted cyclization of 2-amino(thio)phenols with α,α-dihaloketones, demonstrating a straightforward method for creating heterocyclic structures . These studies provide a foundation for understanding the synthetic routes that could be applied to 2-Amino-4-(benzyloxy)phenol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-4-(benzyloxy)phenol has been characterized using various spectroscopic techniques. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using X-ray diffraction, IR, NMR, and UV-Vis spectrometry, complemented by density functional theory (DFT) calculations . Additionally, the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined, revealing details about the enol-imine or keto-amine forms related to hydrogen bonding . These analyses are crucial for understanding the three-dimensional arrangement of atoms in molecules and their electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-Amino-4-(benzyloxy)phenol has been explored in various contexts. For instance, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 catalyzes the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, indicating the potential for biodegradation of aromatic compounds . Moreover, the reaction of amino-2 nitro-5 phenol with α-ketoacids and esters leads to the formation of fluorescent and stable amino-7 benzoxazines-1,4 ones-2, highlighting the potential for synthesizing novel organic materials . These reactions provide insights into the types of transformations that 2-Amino-4-(benzyloxy)phenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-Amino-4-(benzyloxy)phenol have been extensively studied. For example, the solvatochromism and electric dipole moments of ((4-(benzyloxy)benzylidene)amino)phenol compounds were determined, indicating their potential as solvatochromic materials . Additionally, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives were evaluated, with significant inhibition observed, suggesting potential pharmaceutical applications . These properties are essential for predicting the behavior of 2-Amino-4-(benzyloxy)phenol in different environments and for different applications.
Scientific Research Applications
Application 1: Synthesis of Transition Metal Complexes
- Summary of the Application: “2-Amino-4-(benzyloxy)phenol” is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes are synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Methods of Application: The Schiff base ligands are coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio . The compounds are characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results or Outcomes: The synthesized metal (II) complexes show high potency in in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The metal (II) complexes also showed more noxious antimicrobial activities than free Schiff base ligands .
Application 2: Synthesis of Heterocyclic Schiff Base Ligands
- Summary of the Application: “2-Amino-4-(benzyloxy)phenol” is used in the synthesis of heterocyclic Schiff base ligands and their transition metal (II) complexes . These complexes are derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
- Methods of Application: The synthesized compounds are characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .
- Results or Outcomes: The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively . The results of pharmacological activities showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
Application 3: Depigmentation Therapy
- Summary of the Application: Monobenzylether of hydroquinone (MBEH), which includes “2-Amino-4-(benzyloxy)phenol”, has long been utilized for the depigmentation therapy of patients with extensive vitiligo .
- Methods of Application: In this approach, the normally pigmented areas surrounding vitiligo lesions are depigmented to achieve a uniform skin tone .
- Results or Outcomes: This application helps patients with extensive vitiligo achieve a uniform skin tone .
Application 4: Synthesis of Benzoxazoles
- Summary of the Application: “2-Amino-4-(benzyloxy)phenol” is used in the synthesis of benzoxazoles . Benzoxazoles are a type of heterocyclic organic compound that have been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .
- Results or Outcomes: The synthesized benzoxazoles have shown potential anticancer activity .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOCDNLVDBYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzyloxy)phenol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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